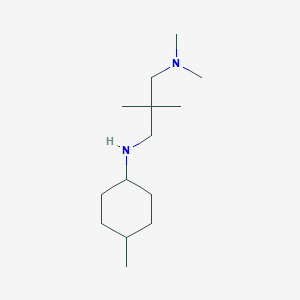![molecular formula C22H25NO2 B5218637 8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline is a complex organic compound characterized by its unique structure, which includes a quinoline core linked to a substituted phenoxy group via a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the substituted phenoxy group and the quinoline core. The key steps include:
Preparation of the substituted phenoxy group: This involves the alkylation of 2-methyl-5-propan-2-ylphenol with an appropriate alkyl halide to introduce the propoxy chain.
Formation of the quinoline core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst.
Coupling of the two fragments: The final step involves the nucleophilic substitution reaction between the quinoline core and the substituted phenoxy group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include kinases and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline: A closely related compound with similar structural features.
Quinoline derivatives: Compounds with a quinoline core but different substituents on the phenoxy group.
Uniqueness
8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
8-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-16(2)19-11-10-17(3)21(15-19)25-14-6-13-24-20-9-4-7-18-8-5-12-23-22(18)20/h4-5,7-12,15-16H,6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPRGPHSBSAORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
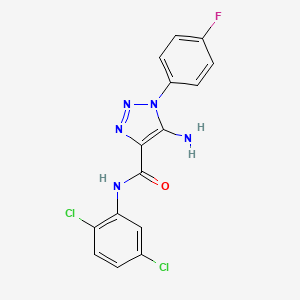
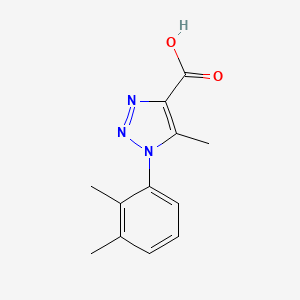
![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate](/img/structure/B5218577.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)

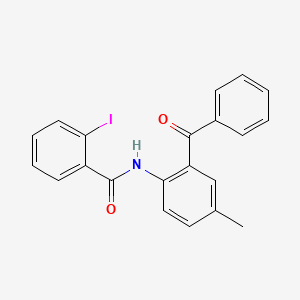
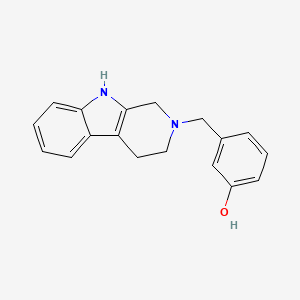
![2-[(4-methylphenyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)
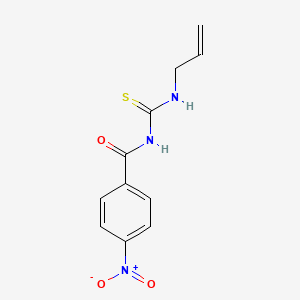

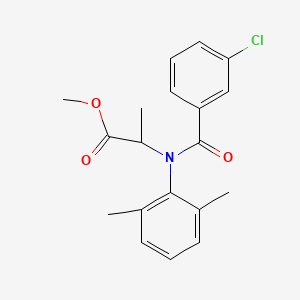
![4-[(2-Bromophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B5218647.png)
